PDK1 Inhibitory Potency: Class‑Level IC50 Comparison of 3‑Fluorobenzyl vs. 3,4‑Difluorobenzyl Analogs
In the patent US10351548B2, multiple 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide derivatives were tested for PDK1 inhibition. While the exact IC50 of CAS 899991-14-1 was not published, the patent discloses that 3‑fluorobenzyl‑substituted analogs consistently achieve IC50 values below 500 nM on recombinant PDK1, whereas the corresponding 3,4‑difluorobenzyl analogs require higher concentrations to reach equivalent inhibition [1]. This class‑level SAR indicates that the mono‑fluoro substitution pattern present in CAS 899991-14-1 is favorable for PDK1 affinity.
| Evidence Dimension | PDK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred class range <500 nM for 3‑fluorobenzyl‑containing analogs |
| Comparator Or Baseline | 3,4‑Difluorobenzyl analogs – IC50 values typically >1 µM (exact values not enumerated in patent) |
| Quantified Difference | ≥ 2‑fold potency advantage for 3‑fluorobenzyl over 3,4‑difluorobenzyl substitution (class inference) |
| Conditions | Recombinant human PDK1 enzyme assay; conditions as described in US10351548B2 |
Why This Matters
Procurement of CAS 899991-14-1 is justified over 3,4‑difluorobenzyl congeners if PDK1‑dependent antiproliferative activity is the research endpoint, because the mono‑fluoro substitution is predicted to retain higher target engagement.
- [1] US10351548B2 – 2‑Oxo‑1,2‑dihydropyridine‑3‑carboxamide compounds and their use as inhibitors of PDK1. International Society for Drug Development S.R.L., published 2019‑07‑16. (See Example 1–30 for comparative SAR.) View Source
